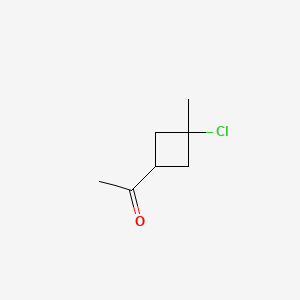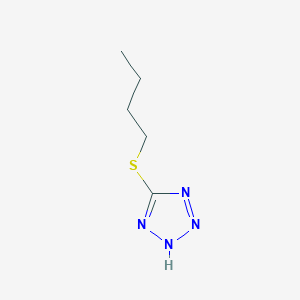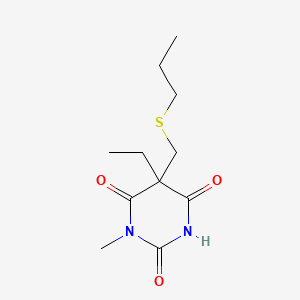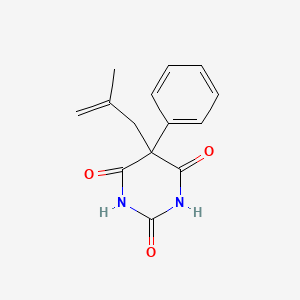
(E)-but-2-enoyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-But-2-enoyl bromide, also known as crotonyl bromide, is an organic compound with the molecular formula C4H5BrO. It is a derivative of crotonic acid where the hydroxyl group is replaced by a bromine atom. This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the bromine atom attached to the second carbon. The (E) configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a trans configuration.
準備方法
Synthetic Routes and Reaction Conditions: (E)-But-2-enoyl bromide can be synthesized through various methods. One common method involves the reaction of crotonic acid with phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, where crotonic acid is heated with phosphorus tribromide, resulting in the formation of this compound and phosphorous acid as a byproduct.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
化学反応の分析
Types of Reactions: (E)-But-2-enoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, resulting in the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride.
Major Products Formed:
Nucleophilic Substitution: Substituted crotonic acid derivatives.
Elimination Reactions: Butadiene.
Addition Reactions: Dihalogenated or halogenated crotonic acid derivatives.
科学的研究の応用
(E)-But-2-enoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: this compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (E)-but-2-enoyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The double bond in the molecule allows for addition reactions with electrophiles. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Molecular Targets and Pathways: this compound can interact with nucleophilic sites in biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids. These interactions can alter the activity of enzymes, receptors, and other proteins, affecting cellular pathways and processes.
類似化合物との比較
Crotonic Acid: The parent compound of (E)-but-2-enoyl bromide, with a hydroxyl group instead of a bromine atom.
But-2-enoyl Chloride: Similar to this compound but with a chlorine atom instead of bromine.
But-2-enoyl Iodide: Similar to this compound but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloride and iodide counterparts. Additionally, the (E) configuration provides distinct stereochemical properties that can influence its reactivity and interactions with other molecules.
特性
分子式 |
C4H5BrO |
|---|---|
分子量 |
148.99 g/mol |
IUPAC名 |
(E)-but-2-enoyl bromide |
InChI |
InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ |
InChIキー |
ZILJGEDLVRILOP-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/C(=O)Br |
正規SMILES |
CC=CC(=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)


![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)



![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)

![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
